molecular formula C12H11FN2O2 B1330629 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 67764-99-2

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide

Katalognummer B1330629
CAS-Nummer: 67764-99-2
Molekulargewicht: 234.23 g/mol
InChI-Schlüssel: DVDZYPBJVUNUKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with similar structural motifs, such as fluorophenyl groups, dimethylamino substituents, and carboxamide functionalities. These structural elements are common in the design of bioactive molecules, particularly those with potential anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where an isocyanate reacts with an amine to form a carboxamide. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with an amine derivative . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved the condensation of dimethylamine with a carboxylic acid derivative . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of compounds with similar features to "this compound" have been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide was determined, revealing temperature-dependent polymorphism and the importance of intermolecular interactions in the crystal state . The structure elucidation of a designer drug with a highly substituted pyrazole skeleton was described using NMR and mass spectrometric techniques, highlighting the utility of predicted (13)C NMR shifts in confirming molecular structures .

Chemical Reactions Analysis

The chemical reactivity of compounds containing fluorophenyl and carboxamide groups can vary depending on the specific substituents and the molecular context. The papers provided do not detail specific reactions for "this compound," but they do discuss the biological activity of structurally related compounds, suggesting that these molecules can interact with biological targets, potentially through mechanisms such as hydrogen bonding or hydrophobic interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "this compound" are influenced by their molecular structure. For instance, the presence of fluorine atoms can increase the lipophilicity of a molecule, which may affect its biological activity and pharmacokinetic properties . The crystallographic studies provide insights into the solid-state properties, such as polymorphism and crystal packing, which are important for the stability and formulation of pharmaceutical compounds .

Wissenschaftliche Forschungsanwendungen

  • Antitumor Activity : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a related fluorophenyl compound, showed inhibition of cancer cell proliferation, suggesting potential antitumor applications (Hao et al., 2017).

  • Met Kinase Inhibitor for Cancer Treatment : Another related compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective Met kinase inhibitor with promising implications in cancer treatment (Schroeder et al., 2009).

  • Inhibition of Cancer Cell Growth : The synthesis and study of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide revealed its effective inhibition on the proliferation of certain cancer cell lines, indicating its potential as a cancer therapeutic agent (Liu et al., 2016).

  • Enzyme Inhibition for Alzheimer's and Diabetic Disease : A study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one highlighted its moderate enzymatic inhibition potential, suggesting possible applications in controlling Alzheimer's and diabetic diseases (Saleem et al., 2018).

  • Acid Ceramidase Inhibition : The design and synthesis of a novel class of substituted oxazol-2-one-3-carboxamides, including a compound with a fluorophenyl group, identified it as a potent acid ceramidase inhibitor. This could be significant in investigating the therapeutic effects of AC inhibition in relevant sphingolipid-mediated disorders (Caputo et al., 2020).

  • Anticancer Activity : A study on 3a,4-dihydro-3H-indeno[1, 2-c]pyrazole-2-carboxamide analogues showed that a compound with a 4-fluorophenyl group was highly active against certain leukemia cell lines, indicating its potential in cancer treatment (Ahsan, 2012).

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDZYPBJVUNUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320942
Record name 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67764-99-2
Record name NSC367088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.